molecular formula C18H21NO B12539190 5-(Benzylamino)-5-phenylpent-3-en-1-ol CAS No. 668995-43-5

5-(Benzylamino)-5-phenylpent-3-en-1-ol

Cat. No.: B12539190
CAS No.: 668995-43-5
M. Wt: 267.4 g/mol
InChI Key: KHUZXGDDGHJUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylamino)-5-phenylpent-3-en-1-ol is an organic compound that features both benzylamino and phenyl groups attached to a pentenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylamino)-5-phenylpent-3-en-1-ol typically involves the reaction of benzylamine with a suitable precursor, such as a phenyl-substituted pentenone. The reaction is often carried out under mild conditions, using solvents like dichloromethane or ethanol, and may require catalysts such as trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ similar reagents and catalysts but are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylamino)-5-phenylpent-3-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

5-(Benzylamino)-5-phenylpent-3-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzylamino)-5-phenylpent-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzylamino)-5-phenylpent-3-en-1-ol is unique due to its specific combination of benzylamino and phenyl groups attached to a pentenol backbone. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

668995-43-5

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

5-(benzylamino)-5-phenylpent-3-en-1-ol

InChI

InChI=1S/C18H21NO/c20-14-8-7-13-18(17-11-5-2-6-12-17)19-15-16-9-3-1-4-10-16/h1-7,9-13,18-20H,8,14-15H2

InChI Key

KHUZXGDDGHJUCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C=CCCO)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.